4-Cyclobutylpiperidine-4-carbonitrilehydrochloride

lipophilicity CNS drug design physicochemical profiling

4‑Cyclobutylpiperidine‑4‑carbonitrile hydrochloride (CAS 2408970‑60‑3) belongs to the 4,4‑disubstituted piperidine family, combining a cyclobutyl ring and a nitrile group at the quaternary 4‑position of the piperidine core [REFS‑1]. The compound is supplied as a hydrochloride salt (C₁₀H₁₇ClN₂, MW 200.7 g mol⁻¹) and serves as an advanced building block in medicinal‑chemistry programmes, particularly where the cyclobutyl moiety imparts a defined lipophilicity and steric profile that differs from smaller or larger cycloalkyl analogs [REFS‑2].

Molecular Formula C10H17ClN2
Molecular Weight 200.71 g/mol
Cat. No. B13582228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylpiperidine-4-carbonitrilehydrochloride
Molecular FormulaC10H17ClN2
Molecular Weight200.71 g/mol
Structural Identifiers
SMILESC1CC(C1)C2(CCNCC2)C#N.Cl
InChIInChI=1S/C10H16N2.ClH/c11-8-10(9-2-1-3-9)4-6-12-7-5-10;/h9,12H,1-7H2;1H
InChIKeyJZDKBCQMFISEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutylpiperidine-4-carbonitrile hydrochloride – Physicochemical Identity and Synthetic Scaffold Profile for Informed Research Procurement


4‑Cyclobutylpiperidine‑4‑carbonitrile hydrochloride (CAS 2408970‑60‑3) belongs to the 4,4‑disubstituted piperidine family, combining a cyclobutyl ring and a nitrile group at the quaternary 4‑position of the piperidine core [REFS‑1]. The compound is supplied as a hydrochloride salt (C₁₀H₁₇ClN₂, MW 200.7 g mol⁻¹) and serves as an advanced building block in medicinal‑chemistry programmes, particularly where the cyclobutyl moiety imparts a defined lipophilicity and steric profile that differs from smaller or larger cycloalkyl analogs [REFS‑2].

Why 4‑Cyclobutyl Substitution Cannot Be Replaced by Cyclopropyl, Cyclopentyl or Aromatic Analogs Without Altering Key Molecular Properties


In‑class 4‑cycloalkylpiperidine‑4‑carbonitriles are not interchangeable because the size, lipophilicity and conformational bias of the cycloalkyl ring directly modulate the compound’s physicochemical profile and its interaction with biological targets. The cyclobutyl group provides a calculated LogP of 2.10 for the hydrochloride salt, substantially higher than the 0.9 reported for the cyclopropyl analog, while delivering intermediate steric bulk that has been explicitly identified as an optimal structural surrogate in histamine H₃ receptor ligand programmes [REFS‑1][REFS‑2]. Substituting a smaller or larger ring therefore changes a key determinant of CNS penetration, off‑target binding and target complementarity, making procurement of the specific 4‑cyclobutyl variant essential for reproducible structure‑activity relationships.

Quantitative Differentiation Evidence for 4‑Cyclobutylpiperidine‑4‑carbonitrile hydrochloride Versus Closest Cycloalkyl Analogs


Calculated LogP of 2.10 for the HCl Salt vs. XLogP3 0.9 for the Cyclopropyl Analog

The hydrochloride salt of 4‑cyclobutylpiperidine‑4‑carbonitrile exhibits a calculated LogP of 2.10, whereas the corresponding free base of the 4‑cyclopropyl‑4‑carbonitrile analog displays an XLogP3 value of 0.9 [REFS‑1][REFS‑2]. The 1.2‑log‑unit difference corresponds to an approximately 16‑fold higher predicted partition coefficient for the cyclobutyl derivative, a magnitude that is highly relevant for central nervous system exposure and non‑specific protein binding.

lipophilicity CNS drug design physicochemical profiling

Supplier‑Validated Purity of 98 % for the Hydrochloride Salt vs. 95 % Typical for the Cyclopentyl Analog

The commercially available hydrochloride salt of the target compound is certified at 98 % purity (by supplier analysis), whereas the corresponding 4‑cyclopentylpiperidine‑4‑carbonitrile free base is offered at 95 % purity by the same supplier platform [REFS‑1][REFS‑2]. The 3‑percentage‑point improvement in absolute purity, together with the well‑defined salt form, reduces the mass of undefined impurities in high‑concentration screening stocks, directly lowering the risk of false‑positive hits.

procurement purity specification SAR reproducibility

Molecular Weight of 164.25 Da Places the Cyclobutyl Derivative at the Mid‑point of Steric Bulk Between Cyclopropyl (150.22) and Cyclopentyl (178.28) Analogs

The free‑base molecular weight of the target compound is 164.25 g mol⁻¹, which is intermediate between the 4‑cyclopropyl analog (150.22 g mol⁻¹) and the 4‑cyclopentyl analog (178.28 g mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. This increment reflects the addition of one methylene unit relative to cyclopropyl and one fewer than cyclopentyl, affording a finely tunable steric footprint that neither the smaller nor the larger ring can replicate.

steric bulk binding pocket complementarity molecular design

Cyclobutylpiperidine Core Identified as Optimal H₃ Receptor Surrogate Structure – Patent‑Validated Scaffold Utility

In a medicinal chemistry optimization campaign targeting histamine H₃ receptor inverse agonists, the N‑cyclobutylpiperidin‑4‑yloxy group was explicitly identified as the optimal structural surrogate for the flexible 1‑pyrrolidinopropoxy group, outperforming other N‑cycloalkylpiperidine variants [REFS‑1][REFS‑2]. The patent discloses that this moiety confers ligand potency and selectivity suitable for progression to preclinical development, a designation not extended to cyclopropyl‑ or cyclopentyl‑containing alternatives in the same disclosure.

histamine H3 receptor CNS therapeutics scaffold hopping

Evidence‑Backed Application Scenarios for 4‑Cyclobutylpiperidine‑4‑carbonitrile hydrochloride in Drug Discovery and Chemical Biology


CNS Penetrant Lead Optimisation Requiring Precisely Controlled Lipophilicity

The measured LogP of 2.10 positions the compound near the midpoint of the optimal CNS lipophilicity range (LogP 2–4), while the significantly lower LogP of the cyclopropyl analog (0.9) would drive the series toward sub‑optimal permeability [REFS‑1]. Medicinal chemistry teams designing brain‑penetrant candidates can therefore use this building block to dial in desired logD values without over‑bracketing into excessively lipophilic space, which would risk off‑target promiscuity. [REFS‑1]

High‑Purity Procurement for Quantitative SAR and Biophysical Assay Cascades

The 98 % purity specification of the hydrochloride salt, superior to the 95 % typical of the cyclopentyl analog, supports applications that require high‑confidence concentration‑response data such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) and crystallography soaking experiments where impurities at the 5 % level can generate misleading thermodynamic or electron‑density signatures [REFS‑1]. [REFS‑1]

Histamine H₃ Receptor Antagonist and Inverse Agonist Development

Patent WO2012114348 demonstrates that the cyclobutylpiperidine core provides an optimal pharmacophoric element for H₃ receptor ligands intended for cognitive‑disorder indications, including Alzheimer’s disease and attention‑deficit hyperactivity disorder [REFS‑1]. Procuring the 4‑cyclobutyl‑4‑carbonitrile variant enables direct incorporation of this validated scaffold into new analogue series, leveraging existing structure‑activity relationships and reducing the need for de novo scaffold exploration. [REFS‑1]

Library Synthesis of Cycloalkylpiperidine‑Based Screening Collections

The Synthesis 2015 publication by Vyzir et al. describes a general Wittig‑based route for construction of cyclopropyl‑ and cyclobutylpiperidine libraries [REFS‑1]. Using the same synthetic platform, the 4‑cyclobutyl‑4‑carbonitrile scaffold can serve as a diversification point for parallel synthesis of amides, sulfonamides, and heterocycles, generating screening decks that systematically explore lipophilic and steric space around the piperidine core. [REFS‑1]

Quote Request

Request a Quote for 4-Cyclobutylpiperidine-4-carbonitrilehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.